

# In-Depth Technical Guide: Physicochemical Properties of N-Isopropylpyridazin-3-amine

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## Compound of Interest

Compound Name: *N-Isopropylpyridazin-3-amine*

Cat. No.: *B109044*

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This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **N-Isopropylpyridazin-3-amine**. Due to the limited availability of experimental data for this specific compound, this document also includes data for a closely related isomer and outlines detailed experimental protocols for the determination of key physicochemical parameters.

## Core Physicochemical Data

Quantitative data for **N-Isopropylpyridazin-3-amine** (CAS: 1248509-73-0) is not readily available in peer-reviewed literature. The following table summarizes the basic molecular information for **N-Isopropylpyridazin-3-amine** and provides computed data for its positional isomer, 6-Isopropylpyridazin-3-amine, for comparative purposes.<sup>[1][2]</sup>

Property	N-Isopropylpyridazin-3-amine	6-Isopropylpyridazin-3-amine (Isomer)	Data Type
CAS Number	1248509-73-0[3]	570416-37-4[1]	Experimental
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> [3]	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> [1]	---
Molecular Weight	137.18 g/mol [3]	137.18 g/mol [1]	Calculated
Melting Point	Data not available	Data not available	---
Boiling Point	Data not available	Data not available	---
Solubility	Data not available	Data not available	---
pKa	Data not available	Data not available	---
logP	Data not available	0.7[1]	Computed (XLogP3)

Note: The data for 6-Isopropylpyridazin-3-amine should be used with caution as positional isomers can have significantly different physicochemical properties.

## Experimental Protocols

The following are detailed methodologies for the experimental determination of core physicochemical properties, adaptable for a research setting.

### Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[4]

- **Sample Preparation:** A small amount of the dry, powdered **N-Isopropylpyridazin-3-amine** is packed into a capillary tube to a height of 2-3 mm.[5][6] The tube is then tapped to ensure the sample is compact.[5][6]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
- **Determination:** The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting range.[7] A second, more precise

measurement is then made with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached.[7]

- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

## Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[8]  
[9]

- **Sample Preparation:** A small volume (a few milliliters) of **N-Isopropylpyridazin-3-amine** is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10]
- **Apparatus Setup:** The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8] The Thiele tube is designed to ensure uniform heating of the oil bath.
- **Determination:** The Thiele tube is gently heated. Initially, a stream of air bubbles will emerge from the capillary tube. The heating is continued until a rapid and continuous stream of vapor bubbles is observed. The heat is then removed.
- **Data Recording:** As the apparatus cools, the stream of bubbles will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][11]

## Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the solubility of a compound in water.

- **Sample Preparation:** An excess amount of **N-Isopropylpyridazin-3-amine** is added to a known volume of purified water in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
- **Quantification:** The concentration of **N-Isopropylpyridazin-3-amine** in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/L or mol/L.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Sample Preparation:** A known amount of **N-Isopropylpyridazin-3-amine** is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.[\[12\]](#) The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).[\[13\]](#)
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored continuously using a calibrated pH electrode.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[\[15\]](#) For a basic compound like an amine, the pKa corresponds to the pH at which half of the amine molecules are protonated.

## logP Determination (HPLC Method)

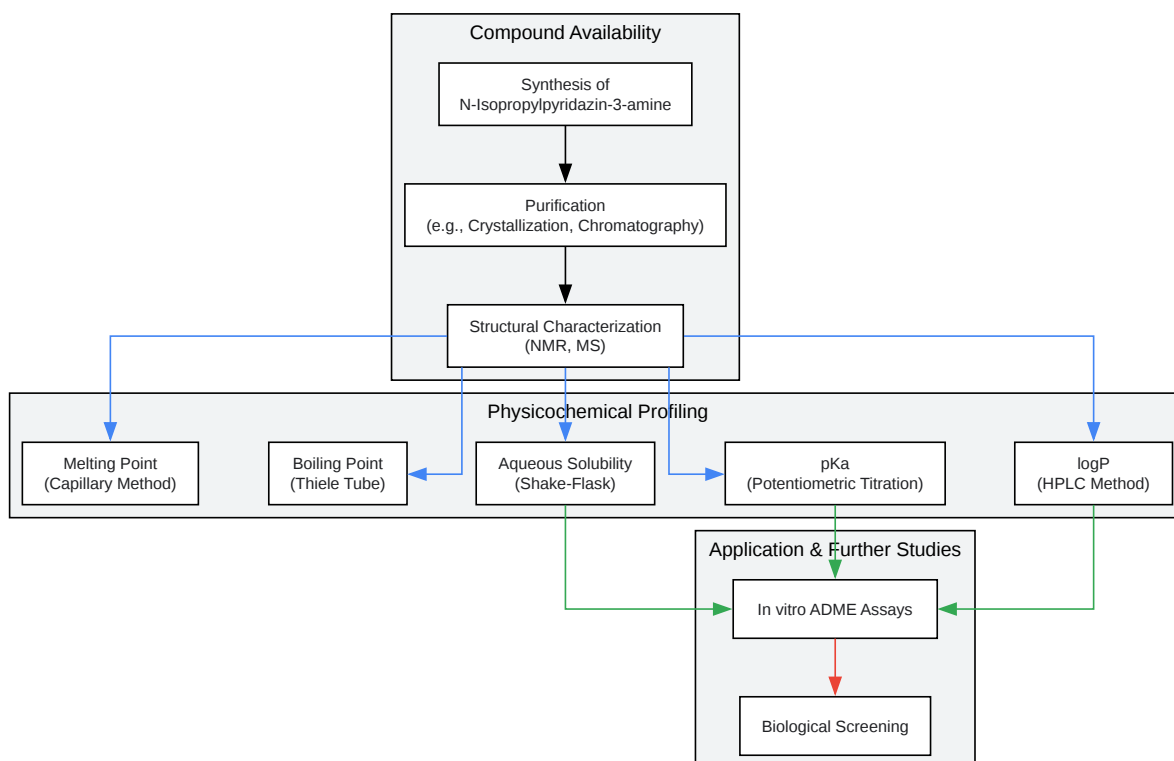
The partition coefficient (logP) between octanol and water can be estimated using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Column and Mobile Phase:** A non-polar stationary phase (e.g., C18 column) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

- Calibration: A series of reference compounds with known logP values are injected onto the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor ( $k'$ ) against the known logP values.
- Sample Analysis: **N-Isopropylpyridazin-3-amine** is injected onto the column under the same conditions as the reference compounds, and its retention time is measured.
- Calculation: The retention factor ( $k'$ ) for **N-Isopropylpyridazin-3-amine** is calculated from its retention time and the column dead time. The logP value is then determined by interpolating from the calibration curve.

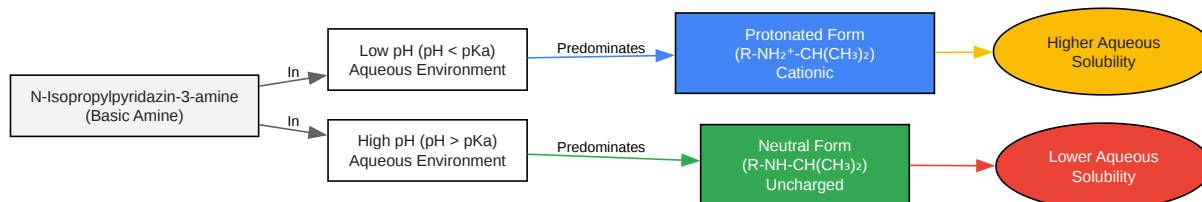
## Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of **N-Isopropylpyridazin-3-amine**.



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Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.



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Caption: Logical relationship between pH, protonation state, and aqueous solubility.

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